3-(4-ethoxy-3-methoxyphenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Overview
Description
3-(4-ethoxy-3-methoxyphenyl)-11-(2-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a useful research compound. Its molecular formula is C28H27N3O5 and its molecular weight is 485.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 485.19507097 g/mol and the complexity rating of the compound is 842. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Potential Pharmacological Activities
Anticonvulsant and Schizophrenia Treatment : A study presented an efficient synthesis of new derivatives of dibenzo[b,e][1,4]diazepin-1-ones, indicating possible biological and pharmacological activities as anticonvulsants and for the treatment of schizophrenia in the central nervous system (CNS) (Cortés, Valencia Cornejo, & Garcia-Mellado de Cortes, 2007).
Analgesic Activity : The synthesis of 11-substituted 3,3-dimethyl-2,3,4,5-tetrahydro-1H-dibenzo [b, e] [1,4] diazepin-1-ones has been reported, with the 11-phenyl derivative showing moderate analgesic activity, suggesting potential for developing new analgesic drugs (Matsuo, Yoshida, Ohta, & Tanaka, 1985).
Chemical Properties and Reactions
Mass Spectral Fragmentation Patterns : The study of mass spectral fragmentation patterns of dibenzo[b,e][1,4]diazepin-1-one derivatives revealed insights into their chemical structure and potential interactions, important for further pharmaceutical development (Arellano, Martínez, & Cortés, 1982).
Synthesis and Spectral Analysis : Research into the synthesis and spectral properties of dibenzo[d,f][1,3]diazepin derivatives has contributed to understanding their complex chemical behavior, laying the groundwork for their application in medicinal chemistry (Gomaa, 2011).
Cyclization and Condensation Reactions : Several studies have detailed the processes for synthesizing dibenzo[b,e][1,4]diazepin-1-one derivatives through cyclization and condensation reactions, demonstrating the versatility of these compounds in synthesizing a variety of pharmacologically relevant molecules (Chechina, Kravchuk, Omelchenko, Shishkin, & Kolos, 2015).
Properties
IUPAC Name |
9-(4-ethoxy-3-methoxyphenyl)-6-(2-nitrophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O5/c1-3-36-25-13-12-17(16-26(25)35-2)18-14-22-27(24(32)15-18)28(19-8-4-7-11-23(19)31(33)34)30-21-10-6-5-9-20(21)29-22/h4-13,16,18,28-30H,3,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVTSUPSOFALPJQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC=CC=C5[N+](=O)[O-])C(=O)C2)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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